molecular formula C4H4ClN B1590235 3-Chloro-1H-pyrrole CAS No. 69624-11-9

3-Chloro-1H-pyrrole

Cat. No. B1590235
CAS RN: 69624-11-9
M. Wt: 101.53 g/mol
InChI Key: UUUOHRSINXUJKX-UHFFFAOYSA-N
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Description

3-Chloro-1H-pyrrole is a chemical compound with the molecular formula C4H4ClN . It is a type of pyrrole, which is a five-membered aromatic heterocycle, like furan and thiophene .


Synthesis Analysis

The synthesis of pyrroles has been a significant area of research due to their remarkable biological activities and applications in pharmaceuticals . Various synthetic procedures have been developed, including the [3 + 2] cycloaddition reaction . The Paal-Knorr Pyrrole Synthesis is a notable method that involves the condensation of 2,5-dimethoxytetrahydrofuran with various amines and sulfonamines .


Molecular Structure Analysis

The molecular structure of 3-Chloro-1H-pyrrole consists of a five-membered ring containing one nitrogen atom and four carbon atoms . The chlorine atom is attached to one of the carbon atoms .


Chemical Reactions Analysis

Pyrroles can undergo a variety of chemical reactions. For instance, they can participate in N-substitution reactions with alkyl halides, sulfonyl chlorides, and benzoyl chloride . They can also undergo Michael addition with electrophilic olefins .


Physical And Chemical Properties Analysis

The average mass of 3-Chloro-1H-pyrrole is 101.534 Da . More specific physical and chemical properties such as melting point, boiling point, and solubility were not found in the retrieved papers.

Scientific Research Applications

Synthesis and Characterization of Heterocyclic Compounds

Research has focused on synthesizing new heterocyclic molecules incorporating pyrrole units, demonstrating the importance of such structures in developing novel compounds with potential applications in drug discovery and materials science. For example, Murthy et al. (2017) synthesized and characterized a new molecule, exploring its reactivity and potential in non-linear optics and as a lead compound for anti-cancer drugs. This study underscores the versatility of pyrrole derivatives in contributing to various scientific fields, including medicine and materials engineering Murthy et al., 2017.

Advancements in Multicomponent Reactions

The synthesis of pyrrole derivatives through multicomponent reactions has been a focus, highlighting the efficiency and environmental benefits of these methods. Estévez et al. (2014) provided an update on the progress in synthesizing pyrroles, a testament to the ongoing interest and advancements in efficiently creating functionalized pyrrole derivatives for various applications Estévez, Villacampa, & Menéndez, 2014.

Development of Conductive Polymers

Pyrrole and its chlorinated derivatives have been investigated for their potential in forming conductive polymers. Omrani and Sabzyan (2005) conducted a theoretical study on chloropyrroles as monomers for new conductive polymers, revealing their suitability for electropolymerization and their implications in electronic and structural properties Omrani & Sabzyan, 2005.

Pyrrole-Based Sensors and Materials

Research has also extended to the development of pyrrole-based materials for sensing applications. For instance, the synthesis of graft copolymers incorporating pyrrole and studies of their gas and vapor sensing capabilities highlight the utility of pyrrole derivatives in creating sensitive and specific detectors for various substances Hosseini & Entezami, 2003.

Catalysis and Synthesis

Pyrrole derivatives have played a significant role in catalysis, with methodologies developed for their synthesis contributing to the field of organic chemistry. Innovative approaches to creating pyrroles, such as the cycloisomerization of alpha-aminoallenes to 3-pyrrolines, underscore the versatility and utility of pyrrole derivatives in synthesizing complex organic molecules Morita & Krause, 2004.

Safety And Hazards

While specific safety data for 3-Chloro-1H-pyrrole was not found, pyrroles in general can form explosive mixtures with air and their vapors may travel to a source of ignition and flash back . Containers may explode when heated and thermal decomposition can lead to the release of irritating gases and vapors .

Future Directions

Pyrrole and its derivatives continue to be a hot topic in current research due to their diverse therapeutic applications . Future research may focus on exploring this skeleton to its maximum potential against several diseases or disorders . Additionally, new synthetic procedures and organocatalytic approaches are being developed for the construction of pyrroles .

properties

IUPAC Name

3-chloro-1H-pyrrole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4ClN/c5-4-1-2-6-3-4/h1-3,6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUUOHRSINXUJKX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC=C1Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70511395
Record name 3-Chloro-1H-pyrrole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70511395
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

101.53 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Chloro-1H-pyrrole

CAS RN

69624-11-9
Record name 3-Chloro-1H-pyrrole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70511395
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
20
Citations
HM Kuznietsova, VV Hurmach, AV Bychko… - In Silico …, 2019 - Springer
… Therefore, our purposes were (1) design and synthesis of few 4-amino-3-chloro-1H-pyrrole-2,5-diones with insignificant differences of scaffold (Table 1), (2) testing their ability to interact …
Number of citations: 4 link.springer.com
VJ Majo, PT Perumal - The Journal of Organic Chemistry, 1996 - ACS Publications
… When Vilsmeier−Haack reaction was performed on N-carboxymethyl β-alanine 7, the only product that could be isolated was 3-chloro-1H-pyrrole-2,4-dicarboxaldehyde (8) in 30% yield. …
Number of citations: 91 pubs.acs.org
H Kuznietsova, I Byelinska, N Dziubenko… - Molecular and Cellular …, 2021 - Springer
An aberrant activity of growth factor receptors followed by excessive cell proliferation plays a significant role in pathogenesis of cholangitis. Therefore, inhibition of these processes …
Number of citations: 4 link.springer.com
N Finiuk, O Klyuchivska, N Mitina, H Kuznietsova… - Scientia …, 2022 - mdpi.com
The maleimide derivative 1-(4-chlorobenzyl)-3-chloro-4-(3-trifluoromethylphenylamino)-1H-pyrrole-2,5-dione (MI-1) was synthesized as inhibitor of several protein kinases, however, its …
Number of citations: 6 www.mdpi.com
H Kuznietsova, N Dziubenko, I Byelinska… - Journal of drug …, 2020 - Taylor & Francis
Pyrrole derivatives (PDs) chloro-1-(4-chlorobenzyl)-4-((3-(trifluoromethyl)phenyl)amino)-1H-pyrrole-2,5-dione (MI-1) and 5-amino-4-(1,3-benzothyazol-2-yn)-1-(3-methoxyphenyl)-1,2-…
Number of citations: 20 www.tandfonline.com
GS Rai, JJ Maru - Chemistry of Heterocyclic Compounds, 2020 - Springer
… The methodology involved synthesis of pyrrole-2-carboxamides 62 from 3-chloro-1H-pyrrole-2-carboxylic acid (61) (Scheme 14). Treating pyrroles 62 with NH 4 Cl, Aliquat 336, and …
Number of citations: 14 link.springer.com
P Ramaraju, NA Mir, D Singh, P Sharma… - European Journal of …, 2017 - Wiley Online Library
… Perumal and co-workers reported the formation of 2,4-dichloro-3,5-diformylpyrrole in low yield from N-glycine upon treatment with the Vilsmeier reagent[16] and 3-chloro-1H-pyrrole-2,4-…
Z Fang, PC Liao, YL Yang, FL Yang… - Journal of medicinal …, 2010 - ACS Publications
A class of polyenylpyrroles and their analogues were designed from a hit compound identified in a fungus. The compounds synthesized were evaluated for their cell cytotoxicity against …
Number of citations: 68 pubs.acs.org
F ZHANXIONG - 2010 - core.ac.uk
Cancer is a leading cause of death in the world and there is a continual search for new anti cancer drugs. Today, more than half of the clinically available drugs are either natural …
Number of citations: 2 core.ac.uk
H Ding, S Zhang, Z Sun, Q Ma, Y Li… - The Journal of Organic …, 2022 - ACS Publications
Using tris(4-bromophenyl)aminium hexachloroantimonate as a “waste-utilized”-type initiator, the aerobic oxidation of the sp 3 C–H bond of proline esters was realized via C–H …
Number of citations: 2 pubs.acs.org

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